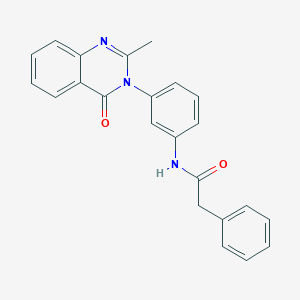

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like this typically belong to the class of organic compounds known as quinazolines and derivatives. Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .

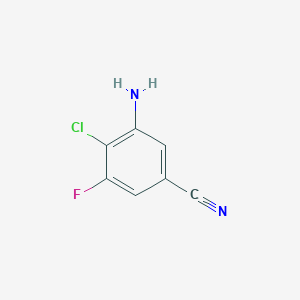

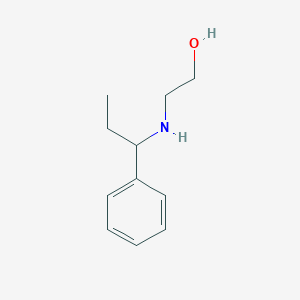

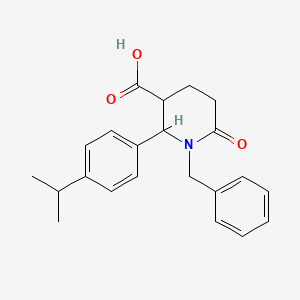

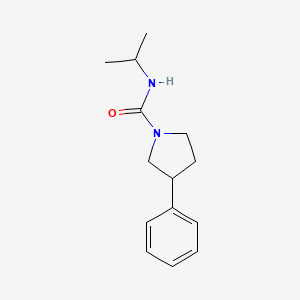

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, structural features, and the spatial arrangement of atoms .Chemical Reactions Analysis

The chemical reactions involving such compounds can be studied using techniques like IR spectroscopy and UV/Vis spectroscopy. These techniques can provide information about the types of bonds in the compound and their reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activities

Research has explored the synthesis and evaluation of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide derivatives for anticonvulsant activities. In a study by Kothayer et al. (2019), derivatives were synthesized and evaluated according to the Anticonvulsant Drug Development Program protocol. One derivative showed promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating potential as anticonvulsant agents. Docking studies suggested GABAA binding as a mechanism of action, with in silico drug likeliness parameters indicating that the compounds can cross the blood-brain barrier without violating Lipinski's rule of five (Kothayer et al., 2019).

Antimicrobial and Anti-inflammatory Properties

Several studies have synthesized and characterized this compound derivatives to evaluate their pharmacological activities, including antimicrobial and anti-inflammatory properties. Rajveer et al. (2010) conducted research on substituted 6-bromoquinazolinones, known for pharmacological importance like anti-inflammatory, analgesic, and antibacterial activity. The study aimed at synthesizing derivatives to carry out their pharmacological activities, indicating the compound's potential in these areas (Rajveer et al., 2010).

Analgesic Activities

Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated them for analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, one compound showed the most potent analgesic and anti-inflammatory activities in the series and was moderately more potent compared to the reference standard diclofenac sodium, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-16-24-21-13-6-5-12-20(21)23(28)26(16)19-11-7-10-18(15-19)25-22(27)14-17-8-3-2-4-9-17/h2-13,15H,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUXRAUPIGVKAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2944849.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate](/img/structure/B2944856.png)

![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/no-structure.png)